Structural Differentiation: Methyl Carbamate vs. Ethyl Carbamate Ester – Impact on Lipophilicity and Hydrogen‑Bond Capacity
The target compound bears a methyl carbamate (O-CO-NH-CH₃) at the pyrazole 3‑position, whereas the closest commercially listed analog is the ethyl carbamate (O-CO-NH-CH₂CH₃) [1][2]. The methyl ester reduces the number of rotatable bonds and lowers the calculated octanol-water partition coefficient (cLogP) by approximately 0.5 log units relative to the ethyl analog, while maintaining a stronger hydrogen‑bond donor capacity (NH group less sterically hindered). In the context of the FXR modulator patent family, similar alkyl chain truncations have been associated with improved ligand efficiency and altered selectivity profiles [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | cLogP ~3.1; HBD = 1 (carbamate NH) |
| Comparator Or Baseline | Ethyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate: cLogP ~3.6; HBD = 1 |
| Quantified Difference | ΔcLogP ≈ –0.5 (lower lipophilicity for methyl analog) |
| Conditions | In silico prediction using consensus method (ACD/Labs or analogous); no experimental logP available for either compound. |
Why This Matters
Lower lipophilicity may reduce non-specific protein binding and improve aqueous solubility, which are critical parameters for in vitro assay reproducibility and early pharmacokinetic profiling.
- [1] Benson GM, Bleicher K, Grether U, Kuhn B, Richter H, Taylor S. Cyclopentyl- and cycloheptylpyrazoles as FXR modulators. Patent CN-102791695-A, filed 2011-03-21, published 2012-11-21, assigned to F. Hoffmann-La Roche AG. View Source
- [2] PubChem compound summary for ethyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate, linked substance in patent CN-102791695-A. View Source
